2-[(4-Propylcyclohexyl)amino]butan-1-ol 2-[(4-Propylcyclohexyl)amino]butan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17807083
InChI: InChI=1S/C13H27NO/c1-3-5-11-6-8-13(9-7-11)14-12(4-2)10-15/h11-15H,3-10H2,1-2H3
SMILES:
Molecular Formula: C13H27NO
Molecular Weight: 213.36 g/mol

2-[(4-Propylcyclohexyl)amino]butan-1-ol

CAS No.:

Cat. No.: VC17807083

Molecular Formula: C13H27NO

Molecular Weight: 213.36 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Propylcyclohexyl)amino]butan-1-ol -

Specification

Molecular Formula C13H27NO
Molecular Weight 213.36 g/mol
IUPAC Name 2-[(4-propylcyclohexyl)amino]butan-1-ol
Standard InChI InChI=1S/C13H27NO/c1-3-5-11-6-8-13(9-7-11)14-12(4-2)10-15/h11-15H,3-10H2,1-2H3
Standard InChI Key QBHGHQSISBEZAF-UHFFFAOYSA-N
Canonical SMILES CCCC1CCC(CC1)NC(CC)CO

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Molecular Descriptors of 2-[(4-Propylcyclohexyl)amino]butan-1-ol

PropertyValueSource
CAS Number1152603-95-6
Molecular FormulaC13H27NO\text{C}_{13}\text{H}_{27}\text{NO}
Molecular Weight213.36 g/mol
DensityNot Reported
Boiling PointNot Reported
Melting PointNot Reported

Stereochemical Considerations

Amino alcohols often exhibit chirality due to the presence of multiple stereogenic centers. For 2-[(4-Propylcyclohexyl)amino]butan-1-ol, the carbon atoms at positions 1 (hydroxyl-bearing) and 2 (amino-bearing) are potential chiral centers. The configuration of these centers could significantly impact the compound’s solubility, crystallization behavior, and biological activity, though experimental data on its enantiomeric forms are absent in the literature .

Synthetic Pathways and Methodological Approaches

Retrosynthetic Analysis

The synthesis of 2-[(4-Propylcyclohexyl)amino]butan-1-ol likely involves the coupling of a 4-propylcyclohexylamine derivative with a butanol precursor. A plausible route, inferred from analogous syntheses , could proceed via nucleophilic substitution or reductive amination:

  • Nucleophilic Substitution: Reacting 4-propylcyclohexylamine with a butylene oxide derivative (e.g., 1,2-epoxybutane) under basic conditions.

    R-NH2+CH2OCH2CH2CH3R-NH-CH2CH(OH)CH2CH3\text{R-NH}_2 + \text{CH}_2\text{OCH}_2\text{CH}_2\text{CH}_3 \rightarrow \text{R-NH-CH}_2\text{CH(OH)CH}_2\text{CH}_3

    This method is commonly employed for synthesizing β-amino alcohols .

  • Reductive Amination: Condensing 4-propylcyclohexanone with 2-aminobutan-1-ol in the presence of a reducing agent (e.g., NaBH4_4 or H2_2/Pd-C).

    R-C=O+H2N-CH2CH(OH)CH2CH3ReductionR-CH2NH-CH2CH(OH)CH2CH3\text{R-C=O} + \text{H}_2\text{N-CH}_2\text{CH(OH)CH}_2\text{CH}_3 \xrightarrow{\text{Reduction}} \text{R-CH}_2\text{NH-CH}_2\text{CH(OH)CH}_2\text{CH}_3

Solvent and Catalytic Systems

Patent literature on similar amino alcohols highlights the use of chlorinated solvents (e.g., dichloromethane), polar aprotic solvents (e.g., DMF), or alcohols (e.g., ethanol) as reaction media . Catalytic systems may include acid catalysts for epoxide ring-opening or transition-metal catalysts for hydrogenation steps .

Physicochemical Properties and Stability

Thermal Stability

The absence of reported melting and boiling points complicates assessments of thermal behavior. Comparative analysis with structurally related compounds, such as 4-[(4-Propylcyclohexyl)amino]butan-2-ol (CAS 1342355-22-9), which shares the same molecular weight and formula , suggests that decomposition may precede melting under standard conditions.

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